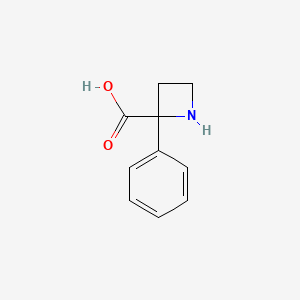

2-Phenylazetidine-2-carboxylic acid

Description

Significance of Azetidine (B1206935) Frameworks in Organic and Medicinal Chemistry Research

Azetidines, which are four-membered nitrogen-containing heterocycles, have garnered considerable attention in the realms of organic synthesis and medicinal chemistry. nih.govrsc.org Their significance stems from a combination of factors including their inherent ring strain, which can be harnessed for unique chemical transformations, and their ability to impart desirable physicochemical properties to larger molecules. rsc.orgrsc.org

The azetidine ring is more stable than the related three-membered aziridine (B145994) ring, allowing for easier handling and a distinct reactivity profile. rsc.org This stability, coupled with the ring's rigidity, makes azetidines valuable scaffolds in drug design. nih.govenamine.net By restricting the conformational flexibility of a molecule, the azetidine moiety can lead to a higher binding affinity with biological targets due to a reduction in the entropic penalty upon binding. enamine.net

The incorporation of azetidine frameworks into drug candidates has been explored for a wide range of therapeutic areas. Compounds containing the azetidine moiety have shown diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. nih.gov A notable example is Azelnidipine, a calcium channel blocker containing an azetidine ring, which is used as an antihypertensive agent. enamine.net

2-Phenylazetidine-2-carboxylic Acid as a Representative Substituted Azetidine Amino Acid

The synthesis of this compound and its derivatives has been a subject of research, with various methods being developed to access these structures. acs.org The stereochemistry of the substituents on the azetidine ring is of particular importance, as different isomers can exhibit distinct biological activities. For instance, the synthesis of racemic cis- and trans-3-phenylazetidine-2-carboxylic acids has been reported, highlighting the efforts to create specific spatial arrangements of the functional groups. acs.org

The study of such substituted azetidines provides valuable information on how the four-membered ring influences the properties of the amino acid. Conformational analyses of azetidine-2-carboxylic acid and its analogs have shown that the four-membered ring can adopt a puckered structure, and the substituents' orientation can significantly impact the molecule's preferred conformation. nih.gov

Overview of Research Directions for Azetidine-2-carboxylic Acid Derivatives

Research into azetidine-2-carboxylic acid and its derivatives is expanding in several promising directions. A key area of focus is their application as non-natural amino acids in peptidomimetics. acs.org By incorporating these constrained amino acids into peptides, researchers can create molecules with enhanced stability against enzymatic degradation and well-defined secondary structures.

Another significant research avenue is the use of azetidine-2-carboxylic acid derivatives as building blocks in the synthesis of more complex molecules with potential therapeutic applications. acs.org The functional groups on the azetidine ring, such as the carboxylic acid, provide handles for further chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. enamine.net

Furthermore, the unique structural and electronic properties of azetidine-2-carboxylic acid derivatives make them interesting candidates for asymmetric catalysis. Chiral azetidines have been successfully employed as ligands in metal-catalyzed reactions, demonstrating their potential to induce high levels of stereoselectivity. nih.gov The development of new synthetic methodologies to access enantiomerically pure azetidine derivatives remains an active area of investigation, driven by the demand for stereochemically defined building blocks in drug discovery and materials science. rsc.orgacs.org The exploration of the biological activities of these derivatives continues, with studies investigating their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO2 |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

2-phenylazetidine-2-carboxylic acid |

InChI |

InChI=1S/C10H11NO2/c12-9(13)10(6-7-11-10)8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13) |

InChI Key |

NQFJVVZTNXTAJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1(C2=CC=CC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Phenylazetidine 2 Carboxylic Acid and Its Analogues

Classical Approaches to Azetidine (B1206935) Ring Formation

The construction of the strained azetidine ring has been approached through various classical organic reactions, including intramolecular cyclizations, cycloaddition reactions, and the chemical modification of related heterocyclic systems.

Cyclization Reactions

Intramolecular cyclization is a foundational strategy for forming the azetidine ring. This approach typically involves a precursor molecule containing both a nucleophilic amine and a suitable leaving group at a gamma (γ) position, facilitating a ring-closing reaction.

A classic synthesis for the parent azetidine-2-carboxylic acid involves the α-bromination of γ-aminobutyric acid (GABA), followed by ring closure of the resulting γ-amino-α-bromobutyric acid upon treatment with a base like barium hydroxide. wikipedia.org While effective for the unsubstituted compound, this method is less practical for precursors like β-phenyl-γ-butyrolactone due to the harsh bromination conditions that can lead to side reactions. acs.org

More modern methods have been developed to overcome these limitations. A palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination reaction provides a pathway to functionalized azetidines. rsc.org Another approach involves the intramolecular aminolysis of epoxy amines. For instance, La(OTf)₃ can catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish the corresponding azetidines in high yields. frontiersin.org In nature, azetidine-2-carboxylic acid synthases catalyze the intramolecular 4-exo-tet cyclization of S-adenosylmethionine (SAM) to produce the highly strained azetidine ring. nih.govnih.gov

| Method | Starting Material | Key Reagents/Catalyst | Description | Reference |

|---|---|---|---|---|

| Classical Cyclization | γ-amino-α-bromobutyric acid | Barium hydroxide | Base-induced intramolecular nucleophilic substitution to close the ring. | wikipedia.org |

| C-H Amination | γ-Substituted Amines | Palladium(II) catalyst, Oxidant (e.g., benziodoxole tosylate) | Catalytic intramolecular amination of a C(sp³)–H bond to form the ring. | rsc.org |

| Epoxy Amine Cyclization | cis-3,4-Epoxy amines | La(OTf)₃ | Lewis acid-catalyzed intramolecular ring-opening of the epoxide by the amine. | frontiersin.org |

| Biosynthesis | S-adenosylmethionine (SAM) | Azetidine-2-carboxylic acid synthase (enzyme) | Enzymatic intramolecular cyclization via nucleophilic attack. | nih.govnih.gov |

Cycloaddition Reactions

Cycloaddition reactions, particularly [2+2] cycloadditions, offer a powerful and direct route to four-membered rings. The Staudinger synthesis and the aza Paternò-Büchi reaction are two prominent examples used for synthesizing azetidine precursors or the ring itself.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is one of the most general methods for accessing 2-azetidinones (β-lactams). mdpi.comacs.org Ketenes, often generated in situ from acyl chlorides, react with imines to form the β-lactam ring. mdpi.com These β-lactams can then be subsequently reduced to the corresponding azetidines (see section 2.1.3).

The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene, providing a direct pathway to the azetidine skeleton. rsc.org This method is considered one of the most efficient ways to assemble functionalized azetidines. rsc.org Recent advances include visible-light-mediated versions of this reaction, for example, using 2-isoxazoline-3-carboxylates as oxime precursors which react with alkenes in the presence of a photocatalyst to yield highly functionalized azetidines. rsc.orgspringernature.com

| Reaction | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Staudinger Synthesis | Ketene + Imine | 2-Azetidinone (β-Lactam) | A versatile method for creating β-lactam precursors to azetidines. | mdpi.comacs.org |

| Aza Paternò-Büchi Reaction | Imine + Alkene | Azetidine | Direct photochemical [2+2] cycloaddition to form the azetidine ring. | rsc.orgrsc.org |

| Visible-Light Photocycloaddition | Oxime Precursor + Alkene | Azetidine | Uses a photocatalyst and visible light, offering milder reaction conditions. | rsc.orgspringernature.com |

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in 2-azetidinones (β-lactams) is one of the most frequently used and straightforward methods for obtaining N-substituted azetidines. acs.org This is largely due to the ready availability of a wide variety of β-lactams through methods like the Staudinger synthesis. acs.orgacs.org

A range of reducing agents can accomplish this transformation. While reagents like diborane (B8814927) in tetrahydrofuran (B95107) and lithium aluminum hydride (LiAlH₄) are effective, they can sometimes lead to ring-opening of the strained four-membered ring. acs.orgrsc.org More efficient and chemoselective reductions are often achieved using chloroalanes, such as monochloroalane (AlH₂Cl) or dichloroalane (AlHCl₂), which are generated from reagents like DIBAL-H. acs.orgrsc.orgnih.gov A key advantage of these reduction methods is that the stereochemistry of the substituents on the ring is typically retained during the reaction. acs.org

| Reducing Agent | Typical Substrate | Key Characteristics | Reference |

|---|---|---|---|

| Diborane (B₂H₆) | N-substituted β-lactam | Generally provides good yields. | acs.org |

| Lithium Aluminum Hydride (LiAlH₄) | N-substituted β-lactam | Powerful reducing agent; can cause ring-opening. | acs.orgnih.gov |

| Chloroalanes (AlH₂Cl, AlHCl₂) | N-substituted β-lactam | Highly efficient and chemoselective; minimizes ring-opening. | acs.orgnih.gov |

| Sodium Borohydride (NaBH₄) | C-3 functionalized β-lactam | Can be used for diastereoselective reductions. | rsc.org |

Transformations of Other Heterocycles

The inherent ring strain of other small heterocycles, such as aziridines and oxiranes, can be harnessed to drive ring expansion or transformation reactions that yield the four-membered azetidine ring.

The one-carbon ring expansion of aziridines to azetidines is a powerful strategy for synthesis. chemrxiv.org This transformation can be achieved via a mdpi.comacs.org-Stevens rearrangement of an aziridinium (B1262131) ylide. nih.gov This rearrangement has been accomplished with high enantioselectivity using engineered "carbene transferase" enzymes, which are evolved variants of cytochrome P450. chemrxiv.orgnih.govacs.org These biocatalysts can override the natural tendency of the ylide intermediate to undergo other reactions, such as cheletropic extrusion, thereby favoring the desired ring expansion. nih.gov

In addition to biocatalysis, transition metal catalysis can also effect this transformation. For example, the reaction of rhodium-bound carbenes with strained methylene (B1212753) aziridines can result in a formal [3+1] ring expansion to produce highly substituted methylene azetidines with excellent stereoselectivity. nih.gov

Oxiranes (epoxides) are versatile building blocks that can be converted into azetidines. The synthesis of azetidine-3-ols can be achieved through the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines. frontiersin.org This reaction involves the nucleophilic attack of the amine onto one of the epoxide carbons, followed by ring closure. The catalyst plays a crucial role in controlling the regioselectivity of the ring-opening, favoring the formation of the four-membered azetidine ring over the five-membered pyrrolidine (B122466) ring. frontiersin.org

A related synthetic route involves the conversion of oxirane-2-carboxylic esters into aziridine-2-carboxylic esters. ru.nl While this produces an aziridine (B145994) rather than an azetidine directly, these aziridine esters are valuable intermediates that can undergo further reactions, including potential ring-expansion strategies, to access more complex heterocyclic structures.

Stereoselective Synthesis of 2-Phenylazetidine-2-carboxylic Acid

The creation of stereochemically defined this compound is a key focus in synthetic organic chemistry. The precise arrangement of substituents on the azetidine ring is crucial for its biological activity and its utility as a chiral building block. Various methodologies have been developed to control the stereochemistry at the C2 and other stereocenters of the azetidine ring.

Strategies for Enantiopure Azetidines

The demand for enantiomerically pure azetidines has led to several effective synthetic approaches. researchgate.net A common strategy involves the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions. For instance, facile and straightforward syntheses of both enantiomers of azetidine-2-carboxylic acid have been achieved using optically active α-methylbenzylamine as a chiral auxiliary. nih.gov This method allows for the production of practical quantities of each enantiomer in five to six steps, with the key azetidine ring formation occurring via an intramolecular alkylation. nih.gov

Another powerful approach is the use of chiral tert-butanesulfinamides. acs.orgnih.gov This method provides a three-step synthesis of C2-substituted azetidines, including those with aryl substituents, starting from the achiral aldehyde 3-chloropropanal. acs.orgnih.gov The condensation of the aldehyde with the chiral auxiliary forms a sulfinimine, which then undergoes organometallic addition and intramolecular cyclization with high diastereoselectivity. acs.orgnih.gov In many cases, the resulting diastereomers are separable by chromatography, leading to enantiopure azetidine products after deprotection. acs.orgnih.gov

The following table summarizes key aspects of these strategies:

| Strategy | Chiral Source | Key Reaction | Advantages |

| Chiral Auxiliary (α-methylbenzylamine) | α-methylbenzylamine | Intramolecular Alkylation | Inexpensive starting materials, practical for large-scale synthesis. nih.gov |

| Chiral Auxiliary (tert-butanesulfinamide) | tert-Butanesulfinamide | Organometallic addition to sulfinimine and intramolecular cyclization | Broad substrate scope (aryl, vinyl, alkyl substituents), high diastereoselectivity. acs.orgnih.gov |

Diastereoselective Control in Ring Formation

Achieving diastereoselective control during the formation of the azetidine ring is a critical challenge. The relative stereochemistry of substituents on the four-membered ring significantly influences the molecule's conformation and biological activity.

One effective method for diastereoselective synthesis of 2-arylazetidines involves a two-step, scalable process from simple starting materials. researchgate.netacs.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine ring. researchgate.netacs.org The reaction proceeds with high diastereoselectivity, yielding the trans isomer as the major product. acs.org Density functional theory (DFT) calculations have been used to explain the observed regio- and stereoselectivity, confirming that the reaction is under kinetic control. researchgate.netacs.org

In another approach, the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes has been investigated. rsc.org For example, treatment of a diastereomerically pure borane (B79455) complex with LDA followed by benzyl (B1604629) bromide resulted in the α-benzylated product with high diastereoselectivity. rsc.org This method allows for the synthesis of optically active 2-substituted azetidine-2-carbonitriles from readily available chiral amines. rsc.org

The table below highlights the diastereoselectivity achieved in these methods:

| Method | Starting Material | Key Reagents | Diastereoselectivity |

| Kinetically Controlled Cyclization | N-Substituted aminomethyloxiranes | Superbase (e.g., LDA) | High (favors trans isomer) acs.org |

| α-Alkylation of N-Borane Complex | N-((S)-1-arylethyl)azetidine-2-carbonitrile | LDA, Benzyl Bromide | High (e.g., 72% yield of major diastereomer vs. 2% of minor) rsc.org |

Asymmetric Approaches from Chiral Precursors

The use of readily available chiral starting materials provides a powerful and often predictable route to enantiomerically pure azetidines. A notable example is the synthesis of L-azetidine-2-carboxylic acid and its 3-substituted analogs from the camphor (B46023) sultam derivative of glyoxylic acid O-benzyl oxime. nih.gov This method utilizes a zinc-mediated asymmetric addition of allylic halides to introduce chirality, leading to the formation of enantiopure products. nih.gov

Another efficient route to (S)-azetidine-2-carboxylic acid starts from dimethyl (S)-(1'-methyl)benzylaminomalonate. nih.gov The key step is a highly efficient four-membered ring formation (99% yield) achieved by treatment with 1,2-dibromoethane (B42909) and cesium carbonate. nih.gov Subsequent Krapcho dealkoxycarbonylation proceeds with preferential formation of the desired (2S,1'S)-monoester, aided by the chiral auxiliary on the nitrogen atom. nih.gov The undesired diastereomer can be epimerized and the desired product obtained in high enantiomeric excess after lipase-catalyzed hydrolysis and deprotection. nih.gov

The following table summarizes these asymmetric syntheses from chiral precursors:

| Chiral Precursor | Key Steps | Final Product | Enantiomeric Purity |

| Camphor sultam derivative of glyoxylic acid O-benzyl oxime | Zinc-mediated asymmetric addition of allylic halides | Enantiopure L-azetidine-2-carboxylic acid and analogues nih.gov | High |

| Dimethyl (S)-(1'-methyl)benzylaminomalonate | Cyclization with 1,2-dibromoethane, Krapcho dealkoxycarbonylation, lipase-catalyzed hydrolysis | (S)-azetidine-2-carboxylic acid nih.gov | >99.9% ee nih.gov |

Organometallic Routes for Stereocontrol

Organometallic chemistry offers a versatile toolkit for the stereoselective synthesis of azetidines. nih.govresearchgate.net A simple and practical two-step procedure for the synthesis of enantioenriched four-membered amino acids involves the formation of isolable 2-azetinylcarboxylic acids via an organometallic route. acs.org These unsaturated precursors can then be reduced using either palladium or chiral ruthenium complexes, leading to the desired saturated amino acids with high enantiopurity after resolution via peptide coupling. acs.org

The addition of organometallic nucleophiles to 3-azetidinones provides an efficient pathway to tertiary alcohols, which can be further transformed. acs.org An α-lithiation/β-elimination/α-lithiation sequence, followed by carboxylation with CO2, yields the corresponding carboxylic acids. acs.org

Furthermore, gold-catalyzed intermolecular oxidation of chiral N-propargylsulfonamides has been developed for the flexible and stereoselective synthesis of azetidin-3-ones. nih.gov This reaction proceeds through reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion. nih.gov The use of a t-butanesulfonyl protecting group, derived from chiral t-butanesulfinimine chemistry, allows for the synthesis of chiral azetidin-3-ones with good enantiomeric excess. nih.gov

The table below outlines these organometallic approaches:

| Organometallic Reagent/Catalyst | Reaction Type | Key Intermediate | Stereocontrol |

| s-BuLi | α-Lithiation/β-elimination/α-lithiation | Lithiated azetidine | Formation of 2-azetinylcarboxylic acids acs.org |

| Palladium or Chiral Ruthenium Complexes | Asymmetric Hydrogenation | 2-Azetinylcarboxylic acid | Enantioselective reduction acs.org |

| Gold Catalyst (e.g., Et3PAuNTf2) | Intermolecular Alkyne Oxidation / N-H Insertion | α-Oxogold carbene | High (e.g., 81% ee for 2,2-disubstituted azetidin-3-one) nih.gov |

Photochemical Approaches for Functionalization

Photochemical reactions provide unique pathways for the synthesis and functionalization of azetidines, often enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.netchemrxiv.org The visible light-mediated aza Paternò-Büchi reaction is a powerful tool for the synthesis of functionalized azetidines. researchgate.netchemrxiv.org This reaction has been successfully applied to the scalable synthesis of a series of azetidines with varying regio- and stereochemistry. researchgate.netchemrxiv.org

Another photochemical strategy involves the Norrish-Yang cyclization of α-aminoacetophenones to form highly strained azetidinols. beilstein-journals.org These intermediates can then undergo ring-opening reactions, providing a novel entry to other functionalized molecules like dioxolanes. beilstein-journals.org The benzhydryl protecting group plays a crucial role in both orchestrating the photochemical cyclization and facilitating the subsequent ring-opening. beilstein-journals.org

Photochemical methods have also been employed for the modification of azetidine-2-carboxylic acids to produce alkyl azetidines, which are valuable building blocks for drug discovery. chemrxiv.org This transformation can be carried out in both batch and flow setups, demonstrating its potential for scalability. chemrxiv.org

The following table summarizes these photochemical approaches:

| Photochemical Reaction | Starting Material | Key Intermediate | Application |

| aza Paternò-Büchi Reaction | Imines and Alkenes | --- | Synthesis of functionalized azetidines researchgate.netchemrxiv.org |

| Norrish-Yang Cyclization | α-Aminoacetophenones | Azetidinols | Synthesis of strained intermediates for further functionalization beilstein-journals.org |

| Photochemical Modification | Azetidine-2-carboxylic acids | --- | Synthesis of alkyl azetidines chemrxiv.org |

Advanced Synthetic Strategies for Substituted Azetidine-2-carboxylic Acids

Recent advancements in synthetic methodology have expanded the toolbox for creating substituted azetidine-2-carboxylic acids and their derivatives. These strategies often focus on novel ring-forming reactions and functionalization of pre-existing azetidine scaffolds.

A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been developed to produce highly functionalized azetidines. nih.gov This [3+1] radical cascade cyclization involves the functionalization of two α-amino C(sp3)-H bonds and can proceed as a two- or three-component reaction. nih.gov The resulting azetidines can possess vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.gov

Another innovative approach is the stereoselective synthesis of both enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid from homochiral glycidol. rsc.org The orthogonal protection of this novel cyclic α-hydrazino acid allows for selective functionalization at either nitrogen atom, making it a valuable building block for peptidomimetics. rsc.org

Furthermore, the development of flow technologies has enabled the convenient preparation of C2-functionalized azetines, which are unsaturated precursors to azetidines. uniba.it Continuous flow hydrogenation of these azetines provides access to the corresponding C2-functionalized azetidines, which can be difficult to obtain through traditional lithiation/trapping sequences. uniba.it

The table below provides an overview of these advanced synthetic strategies:

| Strategy | Key Features | Resulting Products |

| Photo-induced Copper-Catalyzed Radical Annulation | [3+1] cyclization, C-H activation | Highly functionalized azetidines with vicinal stereocenters nih.gov |

| Stereoselective Synthesis from Homochiral Glycidol | Orthogonal protection | N-protected 1,2-diazetidine-3-carboxylic acid enantiomers rsc.org |

| Flow Chemistry and Hydrogenation | Continuous flow synthesis and hydrogenation | C2-functionalized azetidines from azetine precursors uniba.it |

C-H Activation Methodologies

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, providing a more atom- and step-economical alternative to traditional pre-functionalization strategies. In the context of azetidine synthesis, palladium-catalyzed C-H activation has been particularly noteworthy. These methods often utilize a directing group to guide the metal catalyst to a specific C-H bond, enabling regioselective functionalization.

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is an effective method for constructing azetidine rings. organic-chemistry.org Research has demonstrated that using a picolinamide (B142947) (PA) protecting group on amine substrates allows for the synthesis of azetidines, as well as other nitrogen-containing heterocycles like pyrrolidines and indolines. organic-chemistry.org This approach is valued for its use of relatively low catalyst loadings and inexpensive reagents under convenient conditions. organic-chemistry.org

A significant advancement involves the stereospecific C(sp³)–H arylation of azetidines. acs.org By employing a removable directing group, such as 8-aminoquinoline, it is possible to functionalize the azetidine ring with various aryl groups. acs.org For instance, a one-pot C-H arylation/deprotection sequence has been developed that tolerates a wide array of 3- and 4-substituted aryl iodides, including those with electron-donating, electron-withdrawing, and halogen substituents. acs.org This provides a versatile entry point for creating diverse azetidine analogues.

Furthermore, the principles of carboxyl-directed C-H activation are highly relevant. rsc.orgkaist.ac.kr The carboxyl group itself can act as a traceless directing group, facilitating palladium(II)-catalyzed C-H activation of substrates like diphenylacetic acids. kaist.ac.krnih.gov This strategy has been successfully applied to the enantioselective C-H olefination of α,α-diphenylacetic acids using mono-protected amino acids as chiral ligands. nih.gov The reaction proceeds via a proposed C-H insertion intermediate, and the carboxylate's ability to chelate with the palladium(II) center is believed to facilitate the C-H cleavage. nih.gov These methodologies highlight a direct pathway to introduce complexity to structures that already contain the carboxylic acid moiety, a key feature of this compound.

Table 1: C-H Activation Reactions for Azetidine Synthesis

| Catalyst System | Directing Group | Substrate Type | Functionalization | Reference |

|---|---|---|---|---|

| Palladium Catalyst | Picolinamide (PA) | Amine Substrates | Intramolecular Amination | organic-chemistry.org |

| Pd(OAc)₂ / Ligand | 8-Aminoquinoline | Azetidine | Intermolecular Arylation | acs.org |

Strain-Release Functionalization

The inherent ring strain of four-membered heterocycles like azetidines provides a powerful thermodynamic driving force for their synthesis and functionalization. rsc.org A particularly elegant strategy involves the ring-opening of highly strained precursors, most notably 1-azabicyclo[1.1.0]butanes (ABBs). The high ring strain of ABBs, combined with the ambiphilic nature of the central C-N bond, makes them versatile intermediates for accessing diverse azetidines. acs.org

This approach, termed strain-release functionalization, allows for the installation of various substituents onto the azetidine core. acs.orgnih.gov The reaction of ABBs with nucleophiles leads to the selective formation of 3-substituted azetidines. rsc.org A broad range of nucleophiles, including organometallic reagents (Grignard, organozinc), amines, anilines, thiols, and others, can be employed to open the bicyclic system stereospecifically. acs.orgacs.orgnih.gov This modularity enables the generation of libraries of structurally complex and stereopure azetidines that would be difficult to synthesize using other methods. acs.org

For example, the addition of nucleophilic organometallic species to in situ generated azabicyclobutanes facilitates the selective formation of 3-arylated azetidines. rsc.org Subsequent single-pot N-arylation can be achieved through SNAr reactions or Buchwald-Hartwig couplings, leading to bis-functionalized azetidines. rsc.org

Recent advancements have merged strain-release principles with other catalytic strategies. A polar-radical relay strategy has been developed for the synthesis of 3,3-dicarbo-functionalized azetidines. acs.org This one-pot methodology involves the ring strain-driven functionalization of a benzoyl-substituted ABB, followed by a nickel-catalyzed Suzuki-type cross-coupling with boronic acids to install an all-carbon quaternary center at the C3-position. acs.org

Table 2: Examples of Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butanes (ABBs)

| Reactant(s) | Key Strategy | Resulting Product | Reference |

|---|---|---|---|

| ABB + Organometallic Reagent | Strain-Release Arylation | 3-Arylated Azetidine | rsc.org |

| Enantiopure ABB + Amine/Aniline | Stereospecific Strain-Release | Stereopure Functionalized Azetidine | acs.org |

Multi-component Reactions in Azetidine Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing structural elements of all starting materials, represent a highly efficient strategy for building molecular complexity. nih.govresearchgate.net This approach is particularly valuable in medicinal chemistry for rapidly generating libraries of diverse compounds. nih.gov Several MCRs have been developed for the synthesis of functionalized azetidines.

A powerful example combines the principles of MCRs and strain-release functionalization. A four-component reaction has been reported for the modular synthesis of substituted azetidines. nih.gov This sequence involves a rsc.orgCurrent time information in Chatham County, US.-Brook rearrangement and a strain-release-driven anion relay. The process starts with azabicyclo[1.1.0]butyl-lithium, and three different electrophilic coupling partners can be added sequentially, allowing for significant variation and access to a diverse compound library. The strain-release ring-opening of the ABB is a key driver for the reaction. nih.gov

Copper-catalyzed MCRs have also proven effective. Functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives can be prepared in good to excellent yields through a copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild, base-free conditions. organic-chemistry.org Similarly, N-sulfonylazetidin-2-imines have been synthesized via a three-component reaction of sulfonyl azides, terminal alkynes, and carbodiimides using copper(I) oxide as an inexpensive and environmentally friendly catalyst in solvent-free conditions. thieme-connect.de

Another innovative MCR exploits dual copper/photoredox catalysis for the allylation of azabicyclo[1.1.0]butanes. thieme-connect.de This reaction allows for the synthesis of azetidines with a C3 all-carbon quaternary center, a structural feature that can enhance metabolic stability. The reaction scope is broad, accommodating various (hetero)aryl- and alkyl-substituted ABBs and even complex drug-like substrates. thieme-connect.de

Table 3: Multi-component Reactions for Azetidine Synthesis

| Number of Components | Key Reactants | Catalysis / Key Step | Product Type | Reference |

|---|---|---|---|---|

| Four | Azabicyclo[1.1.0]butyl-lithium + 3 Electrophiles | Strain-Release Anion Relay | Substituted Azetidines | nih.gov |

| Three | Terminal Alkyne + Sulfonyl Azide + Carbodiimide | Copper Catalysis | 2-(Sulfonylimino)-4-(alkylimino)azetidine | organic-chemistry.org |

Chemical Reactivity and Derivatization of 2 Phenylazetidine 2 Carboxylic Acid

Ring-Opening Reactions and Mechanistic Studies

The azetidine (B1206935) ring, a four-membered heterocycle, possesses significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening. The regioselectivity and mechanism of this process are highly dependent on the nature of the substituents on the azetidine nitrogen.

For derivatives such as 2-aryl-N-tosylazetidines, the electron-withdrawing tosyl group activates the ring by making the nitrogen a better leaving group upon protonation or coordination to a Lewis acid. Studies have shown that Lewis acid-mediated ring-opening of chiral 2-phenyl-N-tosylazetidine with various alcohols proceeds via a highly regioselective SN2 pathway. youtube.com In this mechanism, the Lewis acid coordinates to the nitrogen atom, creating a highly reactive intermediate. The nucleophilic alcohol then attacks the benzylic carbon (C4), leading to inversion of stereochemistry and the formation of the corresponding γ-amino ether. youtube.com This reactivity is attributed to the stabilization of the transition state by the phenyl group.

The reaction is generally facile, though less so than the analogous ring-opening of the more strained three-membered aziridines. youtube.com The choice of Lewis acid and solvent can influence the reaction conditions and outcomes.

Table 1: Lewis Acid-Mediated Ring-Opening of (S)-2-Phenyl-N-tosylazetidine with Various Alcohols youtube.com

| Entry | Alcohol (R'OH) | Lewis Acid | Product (γ-Amino Ether) | Yield (%) |

| 1 | Methanol | BF₃·OEt₂ | N-Tosyl-3-amino-3-phenyl-1-methoxypropane | 92 |

| 2 | Ethanol | BF₃·OEt₂ | N-Tosyl-3-amino-3-phenyl-1-ethoxypropane | 94 |

| 3 | n-Propanol | BF₃·OEt₂ | N-Tosyl-3-amino-3-phenyl-1-propoxypropane | 93 |

| 4 | Isopropanol | BF₃·OEt₂ | N-Tosyl-3-amino-3-phenyl-1-isopropoxypropane | 90 |

| 5 | Benzyl (B1604629) alcohol | BF₃·OEt₂ | N-Tosyl-3-amino-3-phenyl-1-(benzyloxy)propane | 89 |

Ring-Expansion Reactions for Novel Heterocycles

Ring-expansion reactions offer a pathway to synthesize larger, more complex heterocyclic structures from the azetidine core. Such transformations are of significant interest for generating novel molecular scaffolds. Activation of the azetidine nitrogen is typically a prerequisite for these reactions. doubtnut.com While specific examples starting directly from 2-phenylazetidine-2-carboxylic acid are not extensively documented, general methodologies for the ring expansion of cyclic carboxylic acids and related heterocycles have been developed.

One potential strategy involves a radical-mediated carbonylative ring expansion. chegg.com In this process, a derivative of the carboxylic acid could be reduced to form a ketyl radical, which then undergoes ring opening. Subsequent intramolecular acyl substitution could lead to the incorporation of the exocyclic carbonyl carbon into the ring, resulting in a larger lactam. chegg.com Another approach could involve rhodium(II)-catalyzed reactions, which are known to facilitate ring expansions in nitrogen-containing heterocycles to produce structures like enaminones. rsc.org

Electrophilic Reactivity of the Azetidine Nitrogen

The lone pair of electrons on the azetidine nitrogen atom allows it to act as a nucleophile or a Brønsted-Lowry base. The reactivity of the nitrogen can be harnessed through its interaction with electrophiles. Electrophilic activation of the nitrogen with Lewis or Brønsted acids, or through N-quaternization, generates a more reactive species. doubtnut.com

For instance, coordination of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to the nitrogen atom of an N-tosylazetidine derivative significantly enhances the ring's susceptibility to nucleophilic attack, facilitating the ring-opening reactions discussed previously. youtube.com This activation effectively turns the nitrogen into a good leaving group, polarizing the C-N bonds and activating the ring carbons toward substitution. Similarly, protonation of the nitrogen in the biosynthesis of azetidine-2-carboxylic acid is a key step, with the resulting positive charge stabilized by cation-π interactions. wikipedia.org

Nucleophilic Substitution at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for derivatization and undergoes standard nucleophilic acyl substitution reactions. nih.govambeed.com In these reactions, a nucleophile replaces the hydroxyl group of the carboxylic acid. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the leaving group (–OH) is eliminated, and the carbonyl group is reformed. nih.gov

Because the hydroxyl group is a relatively poor leaving group, the reaction often requires activation. This can be achieved by protonating the carbonyl oxygen under acidic conditions (as in Fischer esterification) or by converting the hydroxyl group into a better leaving group. youtube.com The reactivity order for carboxylic acid derivatives towards nucleophilic attack is generally: Acyl chlorides > Acid anhydrides > Thioesters > Esters > Amides > Carboxylate. masterorganicchemistry.com Therefore, a more reactive derivative can be readily converted to a less reactive one. ambeed.com

Functional Group Transformations on the Azetidine Ring

The carboxylic acid functionality of this compound can be transformed into a wide array of other functional groups. These modifications are crucial for peptide synthesis, creating prodrugs, or altering the molecule's physicochemical properties.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an acyl chloride intermediate yields the corresponding ester. youtube.com Methyl esters can also be prepared using reagents like diazomethane. youtube.com

Amidation: Direct conversion to amides is challenging because amines tend to deprotonate the carboxylic acid. libretexts.org The reaction is typically mediated by coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which activate the carboxyl group to form an intermediate that is readily attacked by a primary or secondary amine. libretexts.org

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acyl chloride, which is a versatile intermediate for synthesizing esters and amides. libretexts.org

Conversion to Nitrile: The carboxylic acid can be converted to a primary amide, which can then be dehydrated using reagents like trifluoroacetic anhydride (B1165640) to yield the corresponding nitrile. doubtnut.com

Table 2: Examples of Functional Group Transformations of the Carboxylic Acid Moiety

| Starting Material | Reagent(s) | Product Functional Group |

| Carboxylic Acid | R'OH, H⁺ (cat.) | Ester |

| Carboxylic Acid | 1. SOCl₂ 2. R'₂NH | Amide |

| Carboxylic Acid | R'NH₂, DCC | Amide |

| Carboxylic Acid | LiAlH₄, then H₂O | Primary Alcohol |

| Ester | aq. NH₃ | Primary Amide |

| Amide | (CF₃CO)₂O, Pyridine | Nitrile |

The phenyl group can undergo electrophilic aromatic substitution (EAS) to introduce new substituents, although the reactivity is influenced by the other groups on the azetidine ring. byjus.com The carboxylic acid group is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. doubtnut.com The azetidine nitrogen, if unprotected, can be protonated under the acidic conditions often used for EAS, which would make it strongly deactivating and meta-directing.

Therefore, successful derivatization of the phenyl ring typically requires protection of the nitrogen (e.g., as an N-Boc or N-Cbz derivative) and conversion of the carboxylic acid to a less deactivating group, such as an ester. Under these conditions, standard EAS reactions can be performed:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂), primarily at the meta position relative to the azetidine ring attachment point, due to the directing effect of the esterified carboxyl group. youtube.com

Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce a halogen atom, again expected at the meta position.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally incompatible with unprotected aromatic carboxylic acids. The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the lone pairs on the carboxyl oxygen atoms, leading to further deactivation of the ring and rendering the catalyst ineffective for the desired substitution. doubtnut.com

N-Alkylation and N-Acylation Reactions

The secondary amine within the azetidine ring of this compound is a primary site for chemical modification. N-alkylation and N-acylation reactions are fundamental transformations that not only serve to protect the nitrogen atom during other synthetic manipulations but also provide a direct means to introduce a wide array of functional groups. These modifications can profoundly influence the molecule's steric and electronic properties, which in turn can affect its biological activity and conformational preferences.

N-Acylation Reactions

N-acylation is a common strategy for the protection of the azetidine nitrogen. This is often a prerequisite for subsequent reactions, such as those involving the carboxylic acid group or modifications at other positions of the azetidine ring. The resulting N-acyl derivatives, particularly amides and carbamates, are generally stable compounds.

The acylation of the azetidine nitrogen can be achieved using various acylating agents, such as acid chlorides, acid anhydrides, and activated esters. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction. For instance, the formation of N-acyl derivatives can be accomplished by reacting the azetidine with an appropriate acid chloride in the presence of a tertiary amine like triethylamine (B128534) or pyridine.

A significant application of N-acylation is the introduction of protecting groups. For example, the Boc (tert-butoxycarbonyl) group can be introduced using di-tert-butyl dicarbonate, and the Cbz (benzyloxycarbonyl) group can be introduced using benzyl chloroformate. These protecting groups are crucial in multi-step syntheses, allowing for selective reactions at other parts of the molecule. Research on N-protected azetidine-2-carboxylic acid has demonstrated its utility in the diversification of the azetidine scaffold.

| Reagent | Product Type | General Conditions | Reference |

| Acid Chloride (R-COCl) | N-Acyl Azetidine | Base (e.g., Triethylamine), Aprotic Solvent | researchgate.net |

| Di-tert-butyl dicarbonate | N-Boc Azetidine | Base, Aprotic Solvent | nih.gov |

| Benzyl Chloroformate | N-Cbz Azetidine | Base, Aprotic Solvent | nih.gov |

| Oxalyl Chloride | N-Acyl Azetidine (from carboxylic acid) | Pyridine (catalyst) | researchgate.net |

N-Alkylation Reactions

N-alkylation introduces an alkyl group onto the azetidine nitrogen, converting the secondary amine to a tertiary amine. This transformation can be accomplished using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity.

In the context of azetidine-2-carboxylic acid derivatives, N-alkylation can serve multiple purposes. It can be a method to introduce specific side chains to explore structure-activity relationships in medicinal chemistry. Furthermore, the introduction of a chiral auxiliary on the nitrogen atom via N-alkylation has been employed as a strategy to control the stereochemistry of subsequent reactions. For example, the use of a chiral benzylamine (B48309) derivative as an N-substituent can influence the stereochemical outcome of reactions at the C2 position.

The choice of base and reaction conditions for N-alkylation is critical to avoid side reactions, such as quaternization of the nitrogen or reactions involving the carboxylic acid group. Often, the carboxylic acid is protected as an ester prior to N-alkylation.

| Reagent | Product Type | General Conditions | Reference |

| Alkyl Halide (R-X) | N-Alkyl Azetidine | Base (e.g., K2CO3, Cs2CO3), Polar Aprotic Solvent | nih.gov |

| Chiral Benzylamine | N-Chiral Auxiliary | Reductive Amination or Alkylation | nih.gov |

It is important to note that while the general principles of N-alkylation and N-acylation are applicable to this compound, the specific reaction conditions and outcomes may be influenced by the presence of the phenyl group at the C2 position. The steric bulk of the phenyl group could potentially hinder the approach of reactants to the nitrogen atom, and its electronic effects could modulate the nucleophilicity of the nitrogen. Detailed experimental studies on this compound itself are essential to fully elucidate the scope and limitations of its N-derivatization.

Conformational and Structural Analysis of 2 Phenylazetidine 2 Carboxylic Acid

Conformational Preferences of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain. Unlike planar cyclobutane (B1203170), the azetidine ring is puckered. rsc.orgrsc.org This non-planar conformation helps to alleviate some of the torsional strain that would be present in a flat structure. Gas-phase electron diffraction studies have shown that the parent azetidine molecule has a dihedral angle of approximately 37°. rsc.orgrsc.org

The presence of substituents on the azetidine ring, as in 2-Phenylazetidine-2-carboxylic acid, influences the puckering of the ring. The substituents can adopt either an axial or equatorial position, leading to different conformational isomers. The large phenyl and carboxylic acid groups at the C2 position are expected to have a significant impact on the conformational equilibrium of the ring. The conformational preferences are a balance between minimizing steric hindrance between the substituents and relieving the inherent ring strain.

Ring Strain Energy and its Influence on Molecular Geometry

The azetidine ring possesses a substantial amount of ring strain, estimated to be around 25.2 kcal/mol. researchgate.net This value is comparable to that of other small rings like cyclobutane (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol). researchgate.net This high strain energy is a consequence of angle strain, resulting from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbon atoms. wikipedia.orglibretexts.org

This inherent strain significantly influences the molecular geometry and reactivity of azetidine derivatives. rsc.orgnih.gov The strained bonds are weaker and more susceptible to cleavage, making the azetidine ring prone to ring-opening reactions. magtech.com.cnbeilstein-journals.orgnih.gov The strain also imparts a degree of rigidity to the molecule, which can be advantageous in the design of conformationally restricted molecules. nih.gov The geometry of the azetidine ring in this compound will be a distorted tetrahedron to accommodate the four-membered ring structure, with bond angles significantly smaller than the ideal sp³ hybridization would predict.

Stereochemical Configuration of this compound Isomers

The presence of two chiral centers at the C2 and C3 positions of the azetidine ring in this compound means that it can exist as four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). These isomers are pairs of enantiomers and diastereomers.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure and conformation of this compound.

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of azetidine derivatives, the protons on the ring typically appear as complex multiplets due to spin-spin coupling. researchgate.netnih.gov The coupling constants (J-values) between adjacent protons are particularly informative for determining the relative stereochemistry. For azetidine rings, it is generally observed that the trans coupling constant (J_trans) is smaller than the cis coupling constant (J_cis). ipb.pt

For this compound, the protons on the azetidine ring (at C3 and C4) would exhibit characteristic chemical shifts and coupling patterns. The proton on the nitrogen atom would likely appear as a broad signal that can be exchanged with D₂O. ipb.pt The protons of the phenyl group would appear in the aromatic region of the spectrum. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-12 ppm. libretexts.orgchegg.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid group is highly deshielded and typically appears in the range of 170-180 ppm. libretexts.org The carbons of the phenyl group would resonate in the aromatic region (around 125-140 ppm). The carbons of the azetidine ring would appear at higher field, with their specific chemical shifts being influenced by the substituents and the ring conformation. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Compound List

Table 3: List of Chemical Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques (COSY, HSQC)

No specific COSY or HSQC data for this compound has been found in the searched literature.

Infrared (IR) Spectroscopy

While general IR absorption regions for carboxylic acids are known (O-H stretch around 2500-3300 cm⁻¹, C=O stretch around 1700-1725 cm⁻¹, and C-N stretching for the azetidine ring), a specific, experimentally obtained IR spectrum for this compound with peak assignments is not available. orgchemboulder.comlibretexts.orglibretexts.orgspectroscopyonline.com

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

No specific HRMS data providing the exact mass of this compound has been reported in the reviewed literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

No specific LC-MS studies detailing the chromatographic behavior and mass spectrometric fragmentation of this compound were found.

X-ray Crystallography for Absolute Configuration Determination

The definitive three-dimensional structure of this compound, as would be provided by X-ray crystallography, has not been published in the searched scientific literature.

Peptidomimetic and Amino Acid Analogue Applications of 2 Phenylazetidine 2 Carboxylic Acid

2-Phenylazetidine-2-carboxylic Acid as a Non-Proteinogenic Amino Acid Building Block

This compound belongs to the class of non-proteinogenic amino acids, which are not one of the 20 canonical amino acids. uminho.ptnih.gov Its structure is characterized by a four-membered azetidine (B1206935) ring, which makes it a lower homologue of proline. researchgate.net This structural feature is key to its utility as a building block in peptide synthesis. The presence of the azetidine ring, particularly with the phenyl substitution, introduces significant conformational constraints compared to its five-membered ring counterpart, proline. This inherent rigidity is a desirable trait in the design of peptidomimetics, molecules that mimic the structure and function of natural peptides. uminho.pt The incorporation of such non-canonical amino acids can lead to peptides with enhanced stability against enzymatic degradation and improved pharmacokinetic profiles. uminho.pt

Development of Rigidified Amino Acid Analogues for Receptor Ligand Design

The design of potent and selective receptor ligands often relies on the principle of conformational restriction. nih.gov By incorporating rigid structural elements, such as the this compound moiety, medicinal chemists can create analogues that are pre-organized in the bioactive conformation for binding to a specific receptor. This can lead to a significant increase in binding affinity and a reduction in off-target effects. The rigid scaffold of this compound serves as a valuable template for orienting key pharmacophoric groups in a defined spatial arrangement, which is a critical aspect of rational drug design.

Biochemical and Molecular Interactions of 2 Phenylazetidine 2 Carboxylic Acid

Mechanisms of Biological Activity

The biological activities of azetidine-containing compounds, including 2-Phenylazetidine-2-carboxylic acid, are rooted in their structural similarity to the proteinogenic amino acid proline. Azetidine-2-carboxylic acid (AZE), the parent compound of the 2-phenyl derivative, is a non-protein amino acid found in plants like lily of the valley and sugar beets. wikipedia.orgmedchemexpress.com Its primary mechanism of action involves acting as a proline analogue. Due to this mimicry, it can be mistakenly incorporated into proteins in place of proline during protein synthesis. wikipedia.orgsigmaaldrich.com This misincorporation can lead to the production of faulty proteins with altered structures and functions, causing a range of toxic effects. wikipedia.org

More specifically, derivatives of this compound have been identified as potent inhibitors of specific cellular signaling pathways. A significant mechanism of action for certain azetidine-based compounds is the irreversible inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. nih.govnih.gov This inhibition is achieved through direct binding to the STAT3 protein, which blocks its ability to bind to DNA and activate gene transcription. nih.gov This targeted inhibition of the STAT3 signaling pathway is a key mechanism driving the antitumor activity observed for these compounds in cancer models. nih.govnih.gov

Exploration of Metabolic Pathways Involving Azetidine (B1206935) Carboxylic Acids

The metabolic fate of azetidine carboxylic acids is an area of active research, with much of the current understanding derived from studies on the parent compound, L-azetidine-2-carboxylate (L-AZC). Some microorganisms have evolved specific metabolic pathways to not only tolerate but also utilize L-AZC as a sole source of nitrogen. nih.gov In bacteria such as Pseudomonas sp., a key metabolic step is the detoxification of L-AZC through the enzymatic opening of the strained azetidine ring. nih.govresearchgate.net

The biosynthesis of azetidine-2-carboxylic acid has also been elucidated. In certain bacteria, enzymes known as AZE synthases catalyze the formation of this non-proteinogenic amino acid. nih.govnih.gov These enzymes facilitate an intramolecular cyclization of S-adenosylmethionine (SAM), a common metabolite, to produce the four-membered azetidine ring. nih.govnih.gov This discovery suggests that AZE-containing metabolites may be more widespread in bacteria than previously thought. nih.gov The specific metabolic pathways for substituted azetidines like this compound are not as well-defined but are presumed to involve modifications of the pathways identified for the parent compound, potentially including ring-opening and subsequent degradation. The presence of the phenyl group may influence the rate and products of metabolism.

Enzymatic Interactions and Substrate Specificity

The inherent strain of the four-membered azetidine ring makes it susceptible to enzymatic hydrolysis, a key process in the detoxification of azetidine-containing compounds. rsc.orgnih.gov Specific enzymes, known as L-azetidine-2-carboxylate hydrolases (A2CH), have been identified in bacteria that can catalyze the ring-opening of L-azetidine-2-carboxylate (L-AZC). researchgate.netrsc.org These enzymes belong to the haloacid dehalogenase-like superfamily and exhibit high substrate and stereospecificity for the L-isomer of AZC. rsc.org

The catalytic mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the azetidine ring, leading to the formation of a covalent ester intermediate. researchgate.net This intermediate is then hydrolyzed by a water molecule, resulting in the opening of the ring and the formation of 2-hydroxy-4-aminobutyrate. nih.gov This hydrolytic cleavage effectively detoxifies the compound by preventing its incorporation into proteins. rsc.org The crystal structures of these hydrolases, both alone and in complex with their substrate, have provided detailed insights into the molecular basis of their substrate specificity and catalytic action. rsc.org

A critical molecular interaction of azetidine carboxylic acids is their recognition by aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for attaching amino acids to their corresponding transfer RNAs (tRNAs) during the first step of protein synthesis. nih.govyoutube.com Azetidine-2-carboxylic acid (AZE) acts as a "dual mimic," resembling both proline (with its cyclic structure) and alanine (B10760859) in certain conformations. nih.gov

Studies have shown that AZE can be recognized and activated by both prolyl-tRNA synthetase (ProRS) and alanyl-tRNA synthetase (AlaRS). nih.gov While AlaRS has a proofreading or editing mechanism that can reject the misactivated AZE, the editing function of ProRS is not as effective against this proline analogue. wikipedia.orgnih.gov Consequently, AZE is primarily misincorporated into polypeptide chains in place of proline. wikipedia.orgnih.gov This substitution can disrupt protein folding and lead to the formation of non-functional proteins, which is a major source of its toxicity. wikipedia.orgsigmaaldrich.com The larger 2-phenyl substituent on this compound would likely alter its interaction with the active sites of aaRSs, potentially influencing its recognition and the efficiency of its incorporation into proteins.

Target Identification and Binding Studies

Specific derivatives of this compound have been identified as potent and selective inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy due to its role in promoting tumor cell proliferation, survival, and migration. nih.govnih.gov

Medicinal chemistry efforts have led to the development of azetidine-based compounds that irreversibly bind to the STAT3 protein. nih.gov Mass spectrometry studies have confirmed that these compounds form covalent bonds with specific cysteine residues (Cys426 and Cys468) on the STAT3 protein. nih.gov This covalent modification directly inhibits the DNA-binding activity of STAT3, preventing it from regulating the expression of its target genes. nih.gov The inhibitory effect is highly selective for STAT3 over other STAT family members like STAT1 and STAT5. nih.gov In cellular studies, these azetidine compounds have been shown to block STAT3 nuclear accumulation and induce cell death in cancer cells that have constitutively active STAT3. nih.gov

Below is a table summarizing the inhibitory activity of representative azetidine-based STAT3 inhibitors.

| Compound | STAT3 Inhibition (IC₅₀ in µM) | Selectivity (STAT1/5 IC₅₀ in µM) | Binding Mechanism |

| H172 | 0.38 - 0.98 | > 15.8 | Irreversible, Covalent |

| H182 | 0.38 - 0.98 | > 15.8 | Irreversible, Covalent |

| H120 | 1.75 - 2.07 | Not specified | Irreversible |

| H105 | 1.75 - 2.07 | Not specified | Irreversible |

| Data sourced from a study on azetidine-based STAT3 inhibitors. nih.gov |

Interactions with Neurotransmitter Systems

Information regarding the direct interactions of this compound with specific neurotransmitter systems is not available in the currently accessible scientific literature. While research has been conducted on structurally related compounds, such as various azetidine derivatives and their effects on systems like the N-methyl-D-aspartate (NMDA) receptor, this information does not pertain specifically to this compound.

Computational Chemistry and Molecular Modeling of 2 Phenylazetidine 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules.

Density Functional Theory (DFT) for Electronic Structure Analysis

DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) of many-body systems. It is widely applied to molecules to predict their geometry, energy, and other properties. In studies of azetidine (B1206935) derivatives, DFT calculations are used to optimize the molecular geometry and to understand the physical and chemical behavior of these compounds. For instance, recent research on a novel azetidine derivative highlighted the use of quantum chemical methods to study its electronic and thermodynamic properties. researchgate.net The stability of related molecules has been analyzed using DFT, with the minimum energy of a 1-benzothiophene-2-carboxylic acid monomer calculated to be -895.39389 Hartree at the B3LYP/6-311++G(d,p) level of theory. pressbooks.pub Such calculations provide a baseline for understanding the energetic landscape of the molecule.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. jmchemsci.com The energies and shapes of these orbitals are crucial for predicting a molecule's reactivity and kinetic stability. The energy gap between the HOMO and LUMO indicates the molecule's excitability; a smaller gap suggests it is more easily excited. researchgate.net In the biosynthesis of azetidine-2-carboxylic acid, DFT calculations have been used to model the active site of the enzyme AzeJ, revealing the importance of charge transfer during the conversion of the precursor S-adenosylmethionine (SAM). nih.govnih.gov These models show that a hydrophobic environment facilitates the necessary charge transfer. nih.gov For a related azetidine derivative, FMO analysis was used to understand its chemical behavior. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies (Illustrative) Note: This table is illustrative and based on general findings for similar molecules, as specific data for 2-phenylazetidine-2-carboxylic acid is not available.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Highest energy orbital containing electrons; indicates electron-donating ability. |

| LUMO | -1.2 | Lowest energy orbital without electrons; indicates electron-accepting ability. |

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT can be used to predict spectroscopic data, which can then be compared with experimental results to validate the computational model.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. pressbooks.pub For carboxylic acids, the carboxyl carbon typically appears in the 160-185 ppm range in ¹³C NMR spectra. ebi.ac.uksigmaaldrich.com The acidic proton of the carboxyl group is found in the 10-13 ppm region of the ¹H NMR spectrum. nih.govsigmaaldrich.com Protons on the carbon adjacent to the carboxyl group typically resonate between 2-3 ppm. sigmaaldrich.com

Vibrational Frequencies: Calculated vibrational frequencies from DFT can be correlated with experimental infrared (IR) and Raman spectra. For carboxylic acids, a characteristic C=O stretching vibration is observed between 1710 and 1760 cm⁻¹. ebi.ac.uk The O-H stretch gives a very broad absorption between 2500 and 3300 cm⁻¹. ebi.ac.uk A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data. researchgate.net

Conformational Analysis and Energy Landscapes

The four-membered ring of azetidine imposes significant conformational constraints. nih.gov Energy computations on N-acetyl-Aze-N'-methylamide, a model for the azetidine residue in a peptide chain, have shown that peptides containing azetidine are generally more flexible than those containing proline. nih.gov This increased flexibility is due to reduced steric hindrance from the smaller ring. nih.gov However, certain conformations, like the extended form found in collagen, are energetically less favorable for azetidine compared to proline. nih.gov The introduction of a bulky phenyl group at the C2 position would be expected to further influence the conformational preferences and the energy landscape of the molecule.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. These simulations provide insights into the conformational stability and dynamics of molecules like this compound. In a study of an azetidine derivative, MD simulations were run for 90 nanoseconds to validate docking results and calculate binding energies. researchgate.net The root-mean-square deviation (RMSD) of the molecule's backbone atoms is often monitored during a simulation to assess the stability of its conformation; RMSD values of less than 0.2 nm generally indicate a stable system. nih.gov For azetidine-2-carboxylic acid when misincorporated into proteins, its presence can disrupt normal protein folding and stability. wikipedia.org

Table 2: Key Parameters in Molecular Dynamics Simulations (General)

| Parameter | Description | Typical Use |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein backbones. | To assess the stability of a protein-ligand complex over time. jmchemsci.com |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each particle from its average position. | To identify flexible regions of a protein. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. libretexts.org It is frequently used to predict the binding mode of a ligand to a protein's active site. For azetidine derivatives, docking studies have been employed to investigate their potential as inhibitors of various enzymes. researchgate.net For example, a recent study on novel azetidine amides identified them as potent inhibitors of the STAT3 protein, a target in cancer therapy. acs.org In such studies, the binding affinity is often reported as a docking score or binding energy, with more negative values indicating a stronger interaction. researchgate.net The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are also analyzed to understand the basis of the binding. medwinpublishers.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Azetidine-2-carboxylic acid (Aze) |

| Proline |

| S-adenosylmethionine (SAM) |

| N-acetyl-Aze-N'-methylamide |

Mechanistic Computational Studies of Reaction Pathways

Computational chemistry provides a powerful lens through which the intricate details of chemical reactions can be observed at a molecular level. For a molecule like this compound, understanding its formation is key to developing efficient and stereoselective synthetic routes. Density Functional Theory (DFT) has emerged as a particularly valuable tool for investigating reaction mechanisms, offering insights into transition states, reaction intermediates, and energy profiles.

While direct computational studies on the synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be gleaned from computational analyses of analogous systems. For instance, the biosynthesis of the parent compound, azetidine-2-carboxylic acid, has been the subject of detailed quantum mechanical calculations. These studies have elucidated the enzymatic cyclization of S-adenosylmethionine (SAM), revealing a 4-exo-tet cyclization mechanism. nih.gov The calculations highlight the crucial role of substrate conformation and enzymatic environment in overcoming the activation barrier for the formation of the strained four-membered ring. nih.gov

Furthermore, DFT studies on the synthesis of other substituted azetidines provide a framework for understanding the potential pathways to this compound. For example, computational investigations into the stereoselective C2-vinylation of 1-substituted imidazoles with 3-phenyl-2-propynenitrile have successfully explained the observed (Z)-isomer preference through the analysis of different reaction channels and their corresponding energy barriers. nih.gov Such studies, which meticulously map out the potential energy surface of a reaction, are instrumental in predicting the feasibility and stereochemical outcome of synthetic strategies that could be applied to phenyl-substituted azetidines.

The general principles derived from these computational studies on related heterocyclic systems are highly relevant to understanding the synthesis of this compound. Key factors influencing the reaction pathway, such as the nature of the substituent on the nitrogen atom, the choice of solvent, and the presence of catalysts, can be systematically evaluated using computational models before extensive experimental work is undertaken.

Table 1: Representative Computational Studies on Azetidine and Related Heterocycle Synthesis

| System Studied | Computational Method | Key Findings |

| Azetidine-2-carboxylic acid biosynthesis | Quantum Mechanics (QM) | Elucidation of a 4-exo-tet cyclization mechanism from S-adenosylmethionine. nih.gov |

| C2-vinylation of 1-methylimidazole (B24206) with 3-phenyl-2-propynenitrile | Density Functional Theory (B3LYP/6-31G(d,p)) | Identified the lowest energy reaction channel leading to the experimentally observed (Z)-isomer. nih.gov |

Application of Computational Methods in Structure-Activity Relationship (SAR) Prediction

A cornerstone of modern drug discovery is the ability to predict how modifications to a chemical structure will impact its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA), are indispensable in this endeavor. These methods aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities.

For instance, 3D-QSAR studies on a series of piperazine (B1678402) derivatives with antihistamine and antibradykinin effects revealed that electrostatic and steric factors, rather than hydrophobicity, were the primary determinants of their antagonistic activity. nih.gov Similarly, a 3D-QSAR and molecular docking study on flavonoid inhibitors of Bcl-2 family proteins, relevant in the context of glioblastoma, achieved a high level of statistical significance (R² = 0.91, Q² = 0.82), allowing for the accurate prediction of the activity of new analogs. acs.org

The general workflow for a computational SAR study on this compound analogs would involve:

Data Set Assembly: A series of analogs with varying substituents on the phenyl ring, the nitrogen atom, or the carboxylic acid group would be synthesized and their biological activity (e.g., IC50 values against a specific target) determined.

Molecular Modeling and Alignment: 3D structures of all compounds in the dataset would be generated and aligned based on a common scaffold.

Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electrostatic, hydrophobic, topological) would be calculated for each molecule.

QSAR Model Generation and Validation: Statistical methods, such as partial least squares (PLS) regression, would be used to build a model that correlates the descriptors with the biological activity. The predictive power of the model would be rigorously validated using internal (e.g., leave-one-out cross-validation) and external test sets.

Contour Map Analysis (for 3D-QSAR): The results of CoMFA or similar analyses are often visualized as 3D contour maps, which highlight regions around the molecule where modifications are likely to enhance or diminish activity. For example, a green contour might indicate that a bulky substituent is favored in that region, while a red contour might suggest that an electronegative group is detrimental.

Table 2: Examples of QSAR and 3D-QSAR Studies on Related Heterocyclic Compounds

| Compound Class | Computational Method | Key Descriptors/Findings |

| Piperazine derivatives | 3D-QSAR (CoMFA) | Electrostatic and steric fields were found to be crucial for antagonistic activity. nih.gov |

| Flavonoids (Bcl-2 inhibitors) | 3D-QSAR, Molecular Docking | Developed a highly predictive model (R² = 0.91, Q² = 0.82) and identified key hydrophobic interactions. acs.org |

| Phenyl-substituted analogs of β-phenylethylidene hydrazine (B178648) (GABA-AT inhibitors) | kNN-MFA based 3D-QSAR | The model provided insights into the structural requirements for inhibitory activity. |

By applying these established computational methodologies to this compound and its derivatives, researchers can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates, thereby saving significant time and resources. The synergy between computational prediction and experimental validation is a powerful paradigm in the ongoing search for new and effective medicines.

Future Directions in 2 Phenylazetidine 2 Carboxylic Acid Research

Advancing Synthetic Methodologies for Efficiency and Selectivity

The development of novel, efficient, and stereoselective synthetic routes for 2-phenylazetidine-2-carboxylic acid and its derivatives is a fundamental prerequisite for its broader application. Current synthetic strategies for related azetidine-2-carboxylic acids often involve multi-step procedures. Future research should focus on creating more streamlined and scalable syntheses. Key areas of exploration include the development of catalytic asymmetric methods to control the stereochemistry at the C2 position, which is crucial for its interaction with biological targets. Furthermore, the exploration of intramolecular cyclization strategies from readily available precursors could provide more direct and atom-economical routes to the azetidine (B1206935) core. nih.gov The introduction of diverse functionalities onto the phenyl ring or the azetidine nitrogen during the synthesis will also be critical for generating chemical libraries for biological screening.

Uncovering New Biological Targets and Mechanisms of Action

The structural similarity of this compound to proline suggests that its derivatives could act as mimics and modulate the function of proline-dependent enzymes and protein-protein interactions. nih.gov A significant future direction lies in the systematic exploration of its biological targets. Given that azetidine-2-carboxylic acid itself can be misincorporated into proteins in place of proline, investigating the impact of this compound on the structure and function of proline-rich proteins, such as collagen, is a promising avenue. researchgate.netbiorxiv.org

Furthermore, drawing parallels from structurally related compounds, such as 2-phenylthiazole (B155284) derivatives that have shown activity against targets like the transactivation response RNA-binding protein (TRBP), it would be valuable to screen this compound derivatives against a wide range of biological targets, including those involved in cancer and viral diseases. nih.govresearchgate.net The unique conformational constraints imposed by the 2-phenylazetidine (B1581345) scaffold could lead to the discovery of inhibitors with novel mechanisms of action.

Engineering Derivatives with Tailored Conformational Properties

The four-membered ring of azetidine-2-carboxylic acid significantly restricts the conformational freedom of the peptide backbone when incorporated into a peptide chain. umich.edu The addition of a phenyl group at the C2 position is expected to further influence the puckering of the azetidine ring and the accessible conformational space. A key area of future research will be the rational design of derivatives with fine-tuned conformational properties. By modifying the substituents on the phenyl ring or the azetidine nitrogen, it may be possible to control the local conformation of the peptide backbone and stabilize specific secondary structures, such as turns or helices. This would be invaluable for the design of peptidomimetics with enhanced biological activity and stability. acs.org

Leveraging High-Throughput Screening and Advanced Discovery Platforms